molecular formula C18H17N5OS B5464397 2-{[4-ALLYL-5-(2-PYRIDINYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-PHENYLACETAMIDE

2-{[4-ALLYL-5-(2-PYRIDINYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-PHENYLACETAMIDE

Cat. No.: B5464397
M. Wt: 351.4 g/mol
InChI Key: LONPNVPRJXQBDY-UHFFFAOYSA-N
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Description

2-{[4-ALLYL-5-(2-PYRIDINYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-PHENYLACETAMIDE is a complex organic compound that belongs to the class of triazole derivatives. This compound is characterized by the presence of a triazole ring, a pyridine moiety, and a phenylacetamide group. It is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-ALLYL-5-(2-PYRIDINYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-PHENYLACETAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Triazole Ring: The triazole ring is formed through a cyclization reaction involving an appropriate hydrazine derivative and an alkyne. This step often requires the use of a catalyst, such as copper(I) iodide, and is carried out under reflux conditions.

    Introduction of the Pyridine Moiety: The pyridine ring is introduced through a nucleophilic substitution reaction, where a suitable pyridine derivative reacts with the triazole intermediate.

    Attachment of the Phenylacetamide Group: The final step involves the acylation of the triazole-pyridine intermediate with phenylacetyl chloride in the presence of a base, such as triethylamine, to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-{[4-ALLYL-5-(2-PYRIDINYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-PHENYLACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the triazole ring or other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.

    Substitution: Alkyl halides, aryl halides, and bases such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced triazole derivatives.

    Substitution: Substituted pyridine or phenylacetamide derivatives.

Scientific Research Applications

2-{[4-ALLYL-5-(2-PYRIDINYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-PHENYLACETAMIDE has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound exhibits potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: It is being investigated for its potential use as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 2-{[4-ALLYL-5-(2-PYRIDINYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-PHENYLACETAMIDE involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound targets enzymes and receptors involved in cellular processes, such as DNA synthesis, protein synthesis, and signal transduction.

    Pathways Involved: It modulates pathways related to cell proliferation, apoptosis, and immune response, leading to its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[4-ALLYL-5-(2-PYRIDINYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-(2-METHOXYPHENYL)ACETAMIDE
  • 2-{[4-ALLYL-5-(2-PYRIDINYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-(1,3-BENZODIOXOL-5-YL)ACETAMIDE
  • 2-{[4-ALLYL-5-(2-PYRIDINYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-(3,5-DIMETHYLPHENYL)ACETAMIDE

Uniqueness

The uniqueness of 2-{[4-ALLYL-5-(2-PYRIDINYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-PHENYLACETAMIDE lies in its specific structural features, such as the combination of the triazole ring, pyridine moiety, and phenylacetamide group

Properties

IUPAC Name

N-phenyl-2-[(4-prop-2-enyl-5-pyridin-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N5OS/c1-2-12-23-17(15-10-6-7-11-19-15)21-22-18(23)25-13-16(24)20-14-8-4-3-5-9-14/h2-11H,1,12-13H2,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LONPNVPRJXQBDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=NN=C1SCC(=O)NC2=CC=CC=C2)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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